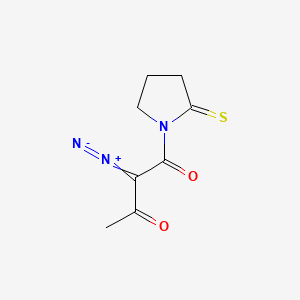
2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione is a diazo compound characterized by the presence of a diazo group (-N=N-) and a sulfanylidenepyrrolidinyl moiety Diazo compounds are known for their versatility in organic synthesis, serving as intermediates in the formation of various complex molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione typically involves the diazotization of a suitable precursor. One common method is the reaction of a 1,3-diketone with a diazo transfer reagent such as p-toluenesulfonyl azide or methanesulfonyl azide. The reaction is usually carried out in the presence of a base, such as potassium ethoxide or triethylamine, in a suitable solvent like ethanol or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazo group to an amine.
Substitution: The diazo group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the diazo group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: It can be used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism by which 2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione exerts its effects involves the generation of reactive intermediates, such as carbenes or nitrenes, upon decomposition of the diazo group. These intermediates can then participate in various chemical reactions, including insertion, addition, and cycloaddition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactive intermediates formed .
Comparison with Similar Compounds
Similar Compounds
2-Diazo-1,3-indanedione: Another diazo compound with a similar structure but different reactivity and applications.
2-Diazo-5,5-dimethylcyclohexane-1,3-dione: A cyclic diazo compound with distinct chemical properties and uses.
Uniqueness
This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H9N3O2S |
|---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
2-diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H9N3O2S/c1-5(12)7(10-9)8(13)11-4-2-3-6(11)14/h2-4H2,1H3 |
InChI Key |
QOEPZKBNPGXERY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=[N+]=[N-])C(=O)N1CCCC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)





![2-[Cyclopentyl(ethyl)amino]acetonitrile](/img/structure/B13835180.png)
